molecular formula C14H18ClNO2 B15319166 (1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylicacidhydrochloride,endo

(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylicacidhydrochloride,endo

Cat. No.: B15319166
M. Wt: 267.75 g/mol
InChI Key: WUVVZLFGLVPILN-KOQCZNHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride, endo" is a bicyclic organic molecule featuring a rigid [3.1.1]heptane scaffold. Key structural attributes include:

  • Bicyclo[3.1.1]heptane core: A fused ring system with bridgehead nitrogen, contributing to conformational rigidity and stereochemical complexity .
  • Benzyl substituent: Enhances lipophilicity and modulates electronic properties .
  • Carboxylic acid hydrochloride: Improves solubility and stability, making it suitable for pharmaceutical applications .
  • Endo configuration: The spatial arrangement of substituents on the bicyclic system is critical for biological interactions .

Properties

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

(1S,5R)-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C14H17NO2.ClH/c16-14(17)13-11-6-12(13)9-15(8-11)7-10-4-2-1-3-5-10;/h1-5,11-13H,6-9H2,(H,16,17);1H/t11-,12+,13?;

InChI Key

WUVVZLFGLVPILN-KOQCZNHOSA-N

Isomeric SMILES

C1[C@@H]2CN(C[C@H]1C2C(=O)O)CC3=CC=CC=C3.Cl

Canonical SMILES

C1C2CN(CC1C2C(=O)O)CC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylicacidhydrochloride,endo typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the benzyl group and the carboxylic acid functionality. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and yield. The scalability of the synthetic route is crucial for its application in commercial products.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylicacidhydrochloride,endo undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

    Substitution: Commonly involves the replacement of one functional group with another, which can significantly change the compound’s properties.

Common Reagents and Conditions

Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylicacidhydrochloride,endo has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylicacidhydrochloride,endo exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological responses. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Chemical Specifications :

  • CAS: 1240525-81-8
  • Molecular Weight: 267.75 g/mol
  • Purity: 98% (HPLC)
  • Status: Discontinued commercially (CymitQuimica) .

This compound is primarily used as a building block in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors due to its constrained geometry .

Comparison with Structurally Similar Compounds

Key Structural Variations

Similar compounds differ in ring size, substituents, and functional groups, leading to distinct physicochemical and pharmacological profiles:

Compound Name Bicyclo System Substituent(s) Functional Group Molecular Formula Molecular Weight (g/mol) Purity Key Features References
Target Compound [3.1.1] Benzyl Carboxylic acid hydrochloride C₁₇H₂₀ClNO₂ 267.75 98% High rigidity, discontinued
rel-(1R,5S,6s)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid [3.1.1] tert-Butoxycarbonyl Carboxylic acid C₁₂H₁₉NO₄ 241.29 97% Boc-protected; improved lipophilicity
3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane [3.1.1] Benzyl Hydroxyl C₁₃H₁₇NO 203.28 N/A Polar; hydrogen-bonding capability
rel-(1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine [3.1.1] Benzyl Amine C₁₃H₁₈N₂ 202.30 N/A Basic; potential for salt formation
Ethyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride [3.1.0] Ethyl ester Carboxylic acid hydrochloride C₈H₁₄ClNO₂ 191.66 N/A Smaller ring; higher ring strain

Functional Group Impact

  • Carboxylic Acid vs. Amine : The target compound’s carboxylic acid group enhances water solubility (as a hydrochloride salt), whereas the amine derivative (CAS 2068138-12-3) is more basic and suited for nucleophilic reactions .
  • Boc Protection : The tert-butoxycarbonyl (Boc) variant (CAS 1250995-41-5) offers temporary amine protection, enabling selective derivatization in multi-step syntheses .

Bicyclo System Differences

  • [3.1.1] vs. [3.1.0] : The [3.1.1] system in the target compound provides greater conformational stability compared to the strained [3.1.0] system in Ethyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, which may limit its utility in rigid receptor-binding applications .
  • [3.2.0] Systems : Compounds like (2S,5R,6R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () incorporate sulfur, altering electronic properties and enabling disulfide bond formation .

Pharmacological Relevance

  • The target compound’s endo configuration ensures optimal spatial alignment for interacting with chiral biological targets, a feature absent in exo isomers or simpler analogs .
  • Discontinuation of the target compound (CymitQuimica) may reflect synthesis challenges or instability compared to Boc-protected or hydroxylated analogs, which remain commercially available .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing (1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride?

  • Methodology :

  • Cyclization : A multi-step synthesis typically involves cyclization of a precursor (e.g., bicyclic amine derivatives) under acidic/basic conditions to form the azabicyclo core. Temperature control (e.g., 0–60°C) and pH adjustments are critical to minimize side reactions .
  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect reactive sites during carboxylation or amidation steps .
  • Salt Formation : React the free base with HCl in anhydrous conditions to isolate the hydrochloride salt .
    • Analytical Validation : Confirm purity (>97%) via HPLC and structural integrity via 1H NMR^1 \text{H NMR} (e.g., δ 3.2–4.1 ppm for bicyclic protons) and high-resolution mass spectrometry (HRMS) .

Q. How do researchers ensure stereochemical fidelity during synthesis?

  • Chiral Resolution : Employ chiral auxiliaries or enzymatic resolution to isolate the desired (1R,5S,6s) enantiomer .
  • X-ray Crystallography : Validate absolute configuration using single-crystal diffraction data, particularly for bicyclic systems with complex stereochemistry .

Q. What are the key stability considerations for this compound under laboratory storage?

  • Storage Conditions : Store at 2–8°C in airtight, light-protected containers to prevent decomposition. Stability studies indicate degradation <5% over 12 months under these conditions .
  • Hygroscopicity : The hydrochloride salt is moderately hygroscopic; use desiccants during long-term storage .

Advanced Research Questions

Q. How does the stereochemistry of the azabicyclo core influence its pharmacological interactions?

  • Receptor Binding Studies : The (1R,5S,6s) configuration enhances binding affinity to central nervous system (CNS) targets (e.g., σ-1 receptors) due to spatial alignment of the carboxylic acid and benzyl groups. Molecular docking simulations show a 3.2 Å hydrogen bond between the carboxylate and Lys215 of the receptor .
  • Comparative Analysis : Enantiomers with (1S,5R) configurations exhibit 10-fold lower activity in vitro, confirming stereochemical dependency .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Data Normalization : Account for variations in assay conditions (e.g., pH, solvent polarity). For example, IC50_{50} values for enzyme inhibition vary by 20% when tested in PBS vs. Tris buffer .
  • Meta-Analysis : Cross-reference structural analogs (e.g., 3-azabicyclo[3.2.0]heptane derivatives) to identify trends in substituent effects on activity .

Q. How can researchers design derivatives to improve blood-brain barrier (BBB) penetration?

  • Structural Modifications :

  • Lipophilicity Adjustment : Replace benzyl with fluorinated aryl groups to increase logP (target range: 1.5–2.5) .
  • Prodrug Strategies : Esterify the carboxylic acid to enhance passive diffusion, followed by enzymatic cleavage in the brain .
    • In Silico Modeling : Use quantitative structure-activity relationship (QSAR) models to predict BBB permeability scores (e.g., >0.5 indicates high penetration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.